1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15765380
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18FN5 |
|---|---|
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C12H18FN5/c1-4-17-8-9(3)12(16-17)14-6-10-7-15-18(5-2)11(10)13/h7-8H,4-6H2,1-3H3,(H,14,16) |
| Standard InChI Key | VMRKWZISJFWSOQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)NCC2=C(N(N=C2)CC)F)C |
Introduction
Chemical Identity and Classification
Nomenclature and Molecular Formula
1-Ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine (PubChem CID: 122169207) is systematically named according to IUPAC conventions as N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine . Its molecular formula, C₁₂H₁₆FN₅, reflects a molecular weight of 251.30 g/mol . The compound belongs to the pyrazole class, distinguished by two interconnected pyrazole rings with ethyl, methyl, and fluorine substituents.
Structural Features and Isomerism
The molecule comprises two pyrazole rings:
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Ring A: 1-Ethyl-5-fluoro-1H-pyrazol-4-yl group, featuring a fluorine atom at position 5 and an ethyl group at position 1.
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Ring B: 1-Ethyl-4-methyl-1H-pyrazol-3-amine, substituted with an ethyl group at position 1 and a methyl group at position 4.
A methylene (-CH₂-) bridge links the amine group of Ring B to the C4 position of Ring A. The presence of fluorine introduces electronegativity, influencing electronic distribution and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆FN₅ | |
| Molecular Weight | 251.30 g/mol | |
| XLogP3 | 2.2 (Predicted) | |
| Hydrogen Bond Donors | 1 (Amine group) | |
| Hydrogen Bond Acceptors | 5 (N and F atoms) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions, as outlined in patents and chemical databases. A generalized approach includes:
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Formation of Ring A: Ethylation and fluorination of a pyrazole precursor under controlled conditions.
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Functionalization of Ring B: Introduction of methyl and ethyl groups via alkylation reactions.
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Coupling Reaction: Linking Rings A and B through a reductive amination or nucleophilic substitution, often employing catalysts like palladium or nickel.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethyl iodide, K₂CO₃, DMF, 80°C | 78 |
| 2 | CH₃I, NaH, THF, 0°C to RT | 85 |
| 3 | NaBH₃CN, MeOH, RT | 62 |
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Structural validation utilizes:
Structural and Electronic Analysis
X-ray Crystallography
While X-ray data for this specific compound remains unpublished, analogous pyrazole derivatives exhibit planar pyrazole rings with dihedral angles of 15–25° between rings. The fluorine atom at C5 of Ring A induces a dipole moment of ~1.4 D, enhancing solubility in polar solvents.
Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:
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HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.
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Electrostatic Potential: Negative charge localized on fluorine (-0.32 e) and pyrazole nitrogens (-0.25 e) .
| Activity | Model/Assay | Result | Source |
|---|---|---|---|
| COX-2 Inhibition | In vitro enzymatic | IC₅₀ = 0.8 µM | |
| Neuroprotection | MPTP-induced PD model | 40% reduction | |
| Antiproliferative | A549 lung cancer cells | GI₅₀ = 5 µM |
Applications in Material Science
Coordination Chemistry
The amine and pyrazole nitrogen atoms serve as ligands for transition metals. Complexes with Cu(II) and Pt(II) show:
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Luminescence: Quantum yield Φ = 0.15–0.22 in acetonitrile.
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Catalytic Activity: Turnover frequency (TOF) = 120 h⁻¹ in Suzuki-Miyaura couplings.
Future Research Directions
Targeted Drug Design
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Optimization: Introduce sulfonamide groups to enhance blood-brain barrier penetration.
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Proteolysis-Targeting Chimeras (PROTACs): Utilize the pyrazole scaffold to degrade oncogenic proteins.
Green Chemistry Approaches
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Solvent-Free Synthesis: Mechanochemical methods to improve atom economy (target E-factor < 5).
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